

Technical Support Center: Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles

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Compound of Interest

Compound Name: 2-Amino-4-methoxy-6-methylpyrimidine

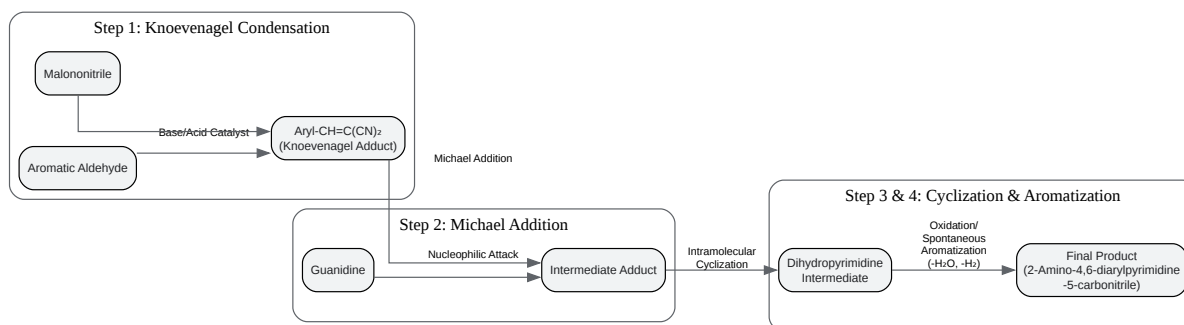
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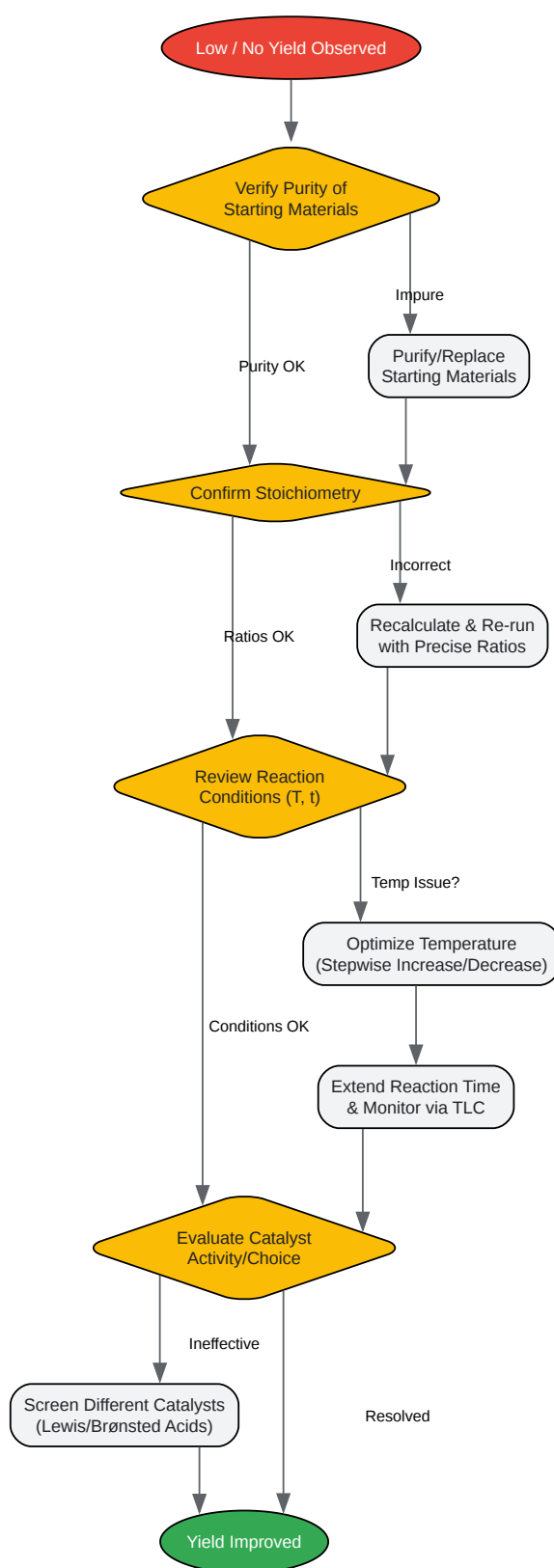
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The synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles is a cornerstone for developing novel therapeutics, including potent and selective A₁ adenosine receptor (A₁AR) antagonists.[1][2] The most common and efficient method is a Biginelli-inspired one-pot, three-component reaction.[3][4] This reaction involves the condensation of an aromatic aldehyde, an active methylene nitrile (like malononitrile), and a guanidine salt.

The general reaction mechanism proceeds through a sequence of condensation, nucleophilic addition, cyclization, and a final spontaneous aromatization step to yield the stable pyrimidine core.[4]

General Reaction Mechanism





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References

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- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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